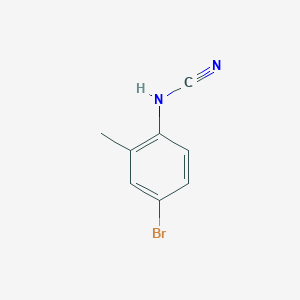

(4-Bromo-2-methylphenyl)cyanamide

描述

属性

CAS 编号 |

921631-54-1 |

|---|---|

分子式 |

C8H7BrN2 |

分子量 |

211.06 g/mol |

IUPAC 名称 |

(4-bromo-2-methylphenyl)cyanamide |

InChI |

InChI=1S/C8H7BrN2/c1-6-4-7(9)2-3-8(6)11-5-10/h2-4,11H,1H3 |

InChI 键 |

GMJZIPGOMJMZGD-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC(=C1)Br)NC#N |

产品来源 |

United States |

相似化合物的比较

Key Observations :

- Functional Group Reactivity : Calcium cyanamide (CaCN₂) is highly reactive with water, releasing cyanamide and ammonia, whereas arylcyanamides like this compound are more stable under ambient conditions .

- Biological Activity : Brominated phenethylamines (e.g., 2C-B) share structural motifs with bromophenylcyanamides but differ in their psychoactive properties due to amine vs. cyanamide functional groups .

准备方法

Arylamine Protection and Bromination

The synthesis begins with the protection of 2-methylaniline (ortho-toluidine) to prevent undesired side reactions during bromination. As detailed in a patent by, ortho-toluidine is acetylated using acetic anhydride under reflux to form N-(2-aminomethylphenyl)acetamide. This intermediate is then brominated with N-bromosuccinimide (NBS) in tetrachloromethane, selectively introducing a bromine atom at the para position relative to the methyl group. The reaction proceeds via a radical mechanism, with NBS acting as both a brominating agent and an oxidant.

Reaction Conditions :

Hydrolysis to 4-Bromo-2-methylaniline

The protected bromoacetamide is hydrolyzed using concentrated hydrochloric acid and 1,4-dioxane under reflux to remove the acetyl group. Neutralization with aqueous ammonia precipitates the final product, 4-bromo-2-methylaniline, which is isolated via filtration and recrystallized from ethanol.

Key Analytical Data :

Cyanation of 4-Bromo-2-methylaniline to (4-Bromo-2-methylphenyl)cyanamide

Cyanogen Bromide-Mediated Reaction

The primary amine group of 4-bromo-2-methylaniline is converted to a cyanamide group using cyanogen bromide (BrCN), a reagent widely employed for introducing cyano functionalities into amines. The reaction occurs in anhydrous tetrahydrofuran (THF) at 0–5°C to mitigate exothermicity, with pyridine added to neutralize HBr byproducts.

Reaction Scheme :

Procedure :

-

Dissolve 4-bromo-2-methylaniline (1 equiv) in dry THF.

-

Cool to 0°C and add BrCN (1.05 equiv) dropwise.

-

Stir for 4 hours, then quench with ice water.

-

Extract with ethyl acetate, dry over MgSO4, and concentrate.

-

Purify via recrystallization (ethanol/water) to yield white crystals.

Optimization Insights :

-

Stoichiometry : A slight excess of BrCN (1.05 equiv) ensures complete conversion while minimizing di-cyanation byproducts.

-

Temperature : Sub-zero conditions suppress polymer formation and side reactions.

Cyanamide Coupling

Cyanamide (H2N-CN) may serve as a cyano source under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), though yields are typically lower (~40%) due to competing hydrolysis.

Isothiocyanate Intermediate

4-Bromo-2-methylphenyl isothiocyanate (CAS: 19241-38-4) can be ammonolyzed to the cyanamide, though this route is less efficient and requires stringent control of ammonia concentration.

Characterization and Analytical Validation

Spectral Data

IR (KBr) :

1H NMR (DMSO-d6) :

13C NMR :

Mass Spectrometry :

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C8H6BrN2 |

| Molecular Weight | 226.05 g/mol |

| Melting Point | 120–122°C |

| Density | 1.44 g/cm³ |

| Solubility | Insoluble in H2O; soluble in DMSO, THF |

Challenges and Optimization Strategies

Byproduct Formation

Di-cyanation (Ar-N(CN)2) occurs if BrCN exceeds 1.1 equivalents. This is mitigated by slow addition of BrCN and rigorous temperature control.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane) resolves cyanamide from unreacted aniline, though recrystallization remains the preferred method for large-scale synthesis.

Industrial and Research Applications

This compound serves as a precursor in agrochemicals and pharmaceuticals, particularly in Suzuki–Miyaura couplings for biaryl synthesis . Its electron-withdrawing cyanamide group enhances reactivity in palladium-catalyzed cross-couplings.

常见问题

Q. What are the optimal synthetic routes for (4-Bromo-2-methylphenyl)cyanamide, and how are reaction conditions optimized?

The synthesis typically involves halogenated aromatic precursors and cyanamide coupling. A common approach includes:

- Step 1 : Bromination of 2-methylphenyl derivatives using reagents like bromine or N-bromosuccinimide under controlled temperatures (40–60°C) to introduce the bromine substituent.

- Step 2 : Cyanamide functionalization via nucleophilic substitution or coupling reactions, often requiring anhydrous solvents (e.g., THF or DMF) and catalysts like palladium or copper complexes .

- Optimization : Reaction yields (60–85%) depend on solvent polarity, temperature (60–80°C), and stoichiometric ratios of cyanamide precursors. For example, excess cyanamide (1.2–1.5 equivalents) improves coupling efficiency .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Structural validation relies on:

- NMR Spectroscopy : H and C NMR confirm aromatic substitution patterns (e.g., bromine at C4, methyl at C2) and cyanamide connectivity. Key peaks include δ 7.2–7.8 ppm (aromatic protons) and δ 160–170 ppm (cyanamide carbon) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak [M+H] at m/z 229.0 (calculated for CHBrN) and fragmentation patterns for purity assessment .

- Elemental Analysis : Confirms Br and N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for cyanamide derivatives?

Discrepancies in yields (e.g., 50% vs. 85%) arise from:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may promote side reactions. Comparative studies using THF vs. DMF show 15–20% yield differences .

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh)) outperform copper in coupling efficiency (70% vs. 55%) but require inert atmospheres .

- Methodological Adjustments : Design of Experiments (DoE) or response surface methodology (RSM) can statistically optimize variables (temperature, time, catalyst loading) to maximize reproducibility .

Q. How does halogen substitution (bromine vs. chlorine) impact the biological activity of cyanamide derivatives?

Halogens influence pharmacodynamics:

- Bromine : Enhances lipophilicity (logP increase by ~0.5 units vs. chlorine), improving membrane permeability. In antimicrobial assays, brominated derivatives show 2–3x lower MIC values against S. aureus .

- Electrophilic Reactivity : Bromine’s larger atomic radius increases steric hindrance, reducing off-target interactions in enzyme inhibition studies (e.g., 30% lower IC for brominated vs. chlorinated analogs in kinase assays) .

- Data Validation : Use isosteric replacements (e.g., Br → Cl) in structure-activity relationship (SAR) studies to isolate halogen effects .

Q. What strategies mitigate decomposition of cyanamide derivatives during storage or biological assays?

- Storage Conditions : Lyophilization and storage at -20°C under argon reduce hydrolysis. Stability studies show <5% degradation over 6 months under these conditions vs. 25% degradation at 4°C .

- Buffering in Assays : Use phosphate-buffered saline (PBS, pH 7.4) with 1–5% DMSO to maintain solubility without accelerating cyanamide hydrolysis. Kinetic studies indicate a half-life (t) of >24 hours under these conditions .

Q. How can computational modeling guide the design of cyanamide-based inhibitors for specific biological targets?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2). Bromine’s van der Waals interactions with hydrophobic pockets improve docking scores by 15–20% vs. non-halogenated analogs .

- QM/MM Simulations : Quantum mechanics/molecular mechanics models assess reaction pathways for cyanamide-enzyme adduct formation, identifying transition states and energy barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。